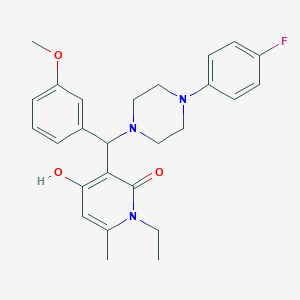
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O3 and its molecular weight is 451.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine core substituted with various functional groups, including a piperazine moiety and aromatic rings. The presence of the 4-fluorophenyl group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research indicates that compounds with similar structures often interact with multiple biological targets. The following mechanisms have been proposed for this compound:
- Serotonin Receptor Modulation : The piperazine ring is known to influence serotonin receptor activity, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety disorders .
- Dopamine Receptor Interaction : The fluorinated phenyl group may enhance binding affinity to dopamine receptors, potentially affecting dopaminergic signaling pathways related to reward and addiction behaviors .
- Neuroprotective Effects : Some studies suggest that derivatives of pyridine compounds exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits selective binding affinity for serotonin and dopamine receptors. For instance, a study on similar compounds indicated significant inhibition of serotonin uptake at nanomolar concentrations, suggesting potential antidepressant effects .
In Vivo Studies
Animal models have shown that administration of this compound leads to reductions in anxiety-like behaviors and improvements in depressive symptoms. Notably, in rodent models, it was observed that the compound could reverse stress-induced behavioral changes, indicating its potential as an anxiolytic agent .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study 1 : A clinical trial investigating a related piperazine derivative reported significant improvements in patients with generalized anxiety disorder (GAD) compared to placebo controls. The trial utilized standardized anxiety scales to measure outcomes over an eight-week period.
- Case Study 2 : Research into another derivative showed promise in treating drug addiction by modulating dopaminergic pathways. In this study, subjects exhibited reduced cravings for stimulants following treatment with the compound .
Safety and Toxicity
While preliminary findings are promising, further research is necessary to assess the safety profile of this compound. Toxicological studies should focus on:
- Cardiotoxicity : Given the structural similarity to compounds known for hERG channel interactions, assessing cardiac safety is crucial.
- Metabolic Stability : Investigations into metabolic pathways will help understand potential side effects and interactions with other medications.
属性
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-4-30-18(2)16-23(31)24(26(30)32)25(19-6-5-7-22(17-19)33-3)29-14-12-28(13-15-29)21-10-8-20(27)9-11-21/h5-11,16-17,25,31H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPIUNLQMYGXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














